3-Phenoxybenzoyl cyanide
Overview
Description
3-Phenoxybenzoyl cyanide is an organic compound with the molecular formula C14H9NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its phenoxybenzoyl group attached to a cyanide group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenoxybenzoyl cyanide can be synthesized through the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in anhydrous diethyl ether in the presence of triethylamine as an HCl acceptor . The reaction is carried out at room temperature (20-25°C) with vigorous stirring for 1 hour, resulting in a high yield of the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the involvement of cyanide-containing reagents.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alcohols and HCl under Pinner conditions can be used to form imidate hydrochlorides.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Imidate hydrochlorides and other substituted derivatives.
Reduction: Amines and other reduced compounds.
Oxidation: Carboxylic acids and oxidized derivatives.
Scientific Research Applications
3-Phenoxybenzoyl cyanide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzoyl cyanide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity, which plays a role in regulating glucose and lipid metabolism . The compound can also activate glucokinase and inhibit protein glycation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid: A closely related compound with similar structural features but different functional groups.
2-Cyanoprop-2-yl 3-phenoxybenzoate: Another derivative with distinct pharmacological activities.
Uniqueness
3-Phenoxybenzoyl cyanide stands out due to its unique combination of a phenoxybenzoyl group and a cyanide group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.
Biological Activity
3-Phenoxybenzoyl cyanide (C₁₄H₉NO₂) is an organic compound recognized for its significant biological activity, particularly as an intermediate in the synthesis of pyrethroid insecticides. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound consists of a phenoxy group linked to a benzoyl cyanide moiety. This structure is crucial for its biological activity, as it shares similarities with natural pyrethrins, which are known for their insecticidal properties. The molecular formula indicates that it has a molecular weight of approximately 225.23 g/mol.
Biological Activity
Insecticidal Properties :
The primary biological activity of this compound is its role as a precursor in the synthesis of pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins and are widely used due to their effectiveness against a broad spectrum of pests. The mechanism of action involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death.
Table 1: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C₁₄H₉NO₂ | Intermediate for pyrethroid synthesis |
Fenvalerate | C₂₅H₂₂ClNO₃ | Widely used pyrethroid insecticide |
3-Phenoxybenzoic acid | C₁₄H₁₀O | Precursor for various synthetic pathways |
Cypermethrin | C₂₃H₂₃ClNO₃ | Commonly used pyrethroid with high efficacy |
Research indicates that this compound interacts with enzymes involved in metabolic pathways, influencing the efficacy and toxicity of related compounds such as pyrethroids. Its structural similarity to natural compounds allows it to effectively target the nervous systems of insects.
Case Studies
- Toxicological Profiles : A study investigated the toxic effects and biological activities associated with 3-phenoxybenzoic acid (a metabolite) using in silico methods. The results indicated that these compounds could induce harmful effects such as neurotoxicity and reproductive dysfunction due to their ability to cross the blood-brain barrier and interact with critical biological pathways .
- Environmental Impact : Research on cypermethrin, a widely used pyrethroid, showed that it could cause developmental neurotoxicity in model organisms like zebrafish. This suggests that compounds like this compound may also have similar neurotoxic effects at high concentrations .
Safety and Toxicity
While this compound is primarily used in agricultural applications, safety assessments are critical due to its potential toxicity. Exposure to cyanide compounds generally results in severe health effects, including respiratory distress and neurological impairment .
Table 2: Health Effects Associated with Cyanide Exposure
Exposure Level (ppm) | Observed Effects |
---|---|
15 | Nausea and vomiting in occupational settings |
100 | Severe dyspnea observed in animal models |
>250 | Asphyxia reported in controlled studies |
Properties
IUPAC Name |
3-phenoxybenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJUQCDEOCYPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210770 | |
Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61775-25-5 | |
Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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